molecular formula C11H8BrNO B1436830 4-(5-Bromo-2-pyridinyl)phenol CAS No. 1032825-10-7

4-(5-Bromo-2-pyridinyl)phenol

Cat. No. B1436830
CAS RN: 1032825-10-7
M. Wt: 250.09 g/mol
InChI Key: FJBCQZIIQQHHCQ-UHFFFAOYSA-N
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Description

“4-(5-Bromo-2-pyridinyl)phenol” is a chemical compound with the CAS Number: 1032825-10-7 . It has a molecular weight of 250.09 and its IUPAC name is 4-(5-bromopyridin-2-yl)phenol . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of derivatives of “4-(5-Bromo-2-pyridinyl)phenol” has been reported in the literature . The introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring was used to prepare three pyrazolinone condensed aminothiourea derivatives . The molecular structures of the compounds were confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

The InChI code for “4-(5-Bromo-2-pyridinyl)phenol” is 1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“4-(5-Bromo-2-pyridinyl)phenol” is a solid at room temperature . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Photochromic Materials

This compound is used in the synthesis of pyrazolinone derivatives, which are a new class of organic photochromic materials. These materials exhibit excellent optical color change properties and have potential applications in high-density storage, fluorescence switching, and bioimaging .

Photoreversible Color Change

The introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring allows for the preparation of pyrazolinone condensed aminothiourea derivatives. These derivatives demonstrate photoreversible color change in the powder crystal state, which could be useful in various optical applications .

Diabetes Treatment

There is a mention of a similar compound, 4-(5-Bromo-2-chlorobenzyl)phenol , being used to treat diabetes or related diseases. While this is not the exact compound you asked about, it suggests that brominated phenols may have potential in medical research for treating certain conditions .

Chemical Synthesis and Chromatography

Scientists have experience using this compound in areas such as life science, material science, chemical synthesis, and chromatography. It is involved in research for developing new materials and analytical methods .

In-vitro Studies

Compounds like 4-(5-Bromo-2-pyridinyl)phenol are designed for in-vitro studies conducted outside of living organisms. This suggests its use in controlled experimental settings to study biological processes or chemical reactions.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

The derivatives of “4-(5-Bromo-2-pyridinyl)phenol” have shown excellent optical color change properties in the powder crystal state, which show great potential for applications, including high-density storage, fluorescence switching, and bioimaging . Their excellent fluorescence reversibility under alternating UV and visible light indicates potential applications in fluorescent molecular switches .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCQZIIQQHHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-pyridinyl)phenol

Synthesis routes and methods

Procedure details

4-(5-Bromo-2-pyridinyl)phenol (0.25 g, 24%) was prepared as a white solid from (4-hydroxyphenyl)boronic acid (0.60 g, 4.22 mmol), 2,5-dibromopyridine (1.0 g, 4.22 mmol), 2M Na2CO3 (6 mL), EtOH (2 mL) and Pd(PPh3)4 (0.15 g, 0.13 mmol) in toluene (4 mL) in a manner similar to Example 1, Step 1, except the reaction was heated overnight. 1H NMR (400 MHz, CDCl3): δ 8.68 (d, 1H, J=2.2 Hz), 7.90-7.80 (m, 3H), 7.56 (d, 1H, J=8.5 Hz), 6.92 (d, 2H, J=8.5 Hz), 5.18 (bs, 1H); LRMS (ESI), m/z 250/252 (M+H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.